![molecular formula C14H11N7O2S2 B2875867 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034426-50-9](/img/structure/B2875867.png)

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

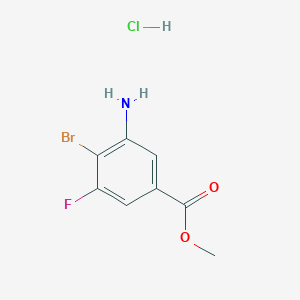

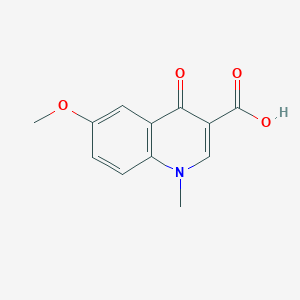

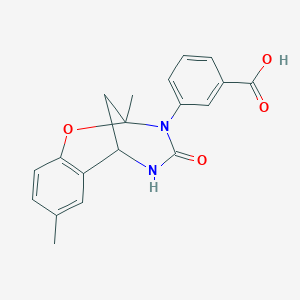

“N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a complex organic compound that contains several important structural motifs . It includes a pyridine ring, a 1,2,3-triazole ring, and a benzo[c][1,2,5]thiadiazole ring. These motifs are often found in bioactive molecules and have been associated with various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the 1,2,3-triazole ring, and the benzo[c][1,2,5]thiadiazole ring . The exact methodology would depend on the specific functional groups present in the starting materials and the desired end product .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features. The pyridine ring is a six-membered heterocyclic ring with one nitrogen atom . The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms . The benzo[c][1,2,5]thiadiazole ring is a fused ring system containing a benzene ring and a 1,2,5-thiadiazole ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the pyridine ring can participate in electrophilic substitution reactions, while the 1,2,3-triazole ring can act as a nucleophile in various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could enhance its ability to form hydrogen bonds, potentially affecting its solubility in various solvents .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Studies have shown that derivatives of similar sulfonamide compounds exhibit significant antimicrobial activities. For instance, the synthesis of heterocycles based on sulfonamide frameworks, like those incorporating triazole and thiadiazole moieties, has been explored for their potential antimicrobial effects. These compounds have been tested against various bacterial strains, showing pronounced activity, suggesting that N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide could serve as a valuable scaffold for developing new antimicrobial agents (Padmavathi et al., 2008).

Antiulcer Agents

The compound's framework has also been modified to create potential antiulcer agents. Research into imidazo[1,2-a]pyridines substituted at the 3-position, for instance, aimed at developing compounds with antisecretory and cytoprotective properties against ulcers. Although direct research on this compound was not found, the structural similarity suggests its potential application in synthesizing compounds for ulcer treatment (Starrett et al., 1989).

Antiproliferative Properties

Research into sulfonamide derivatives has also included the exploration of their antiproliferative properties, particularly against cancer cell lines. Novel sulfonamides incorporating various heterocyclic moieties have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, indicating that similar compounds derived from this compound could offer valuable insights into cancer treatment strategies (Bashandy et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiadiazole-based covalent triazine framework nanosheets, have been used for the detection of primary aromatic amines . This suggests that the compound might interact with similar targets.

Mode of Action

It’s known that compounds with similar structures exhibit fluorescence properties . This fluorescence is often due to the presence of an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

Compounds with similar structures have been used in photoredox catalysis , suggesting that this compound might also be involved in similar biochemical pathways.

Result of Action

Compounds with similar structures have been used as fluorescent sensors , suggesting that this compound might also have similar applications.

Action Environment

It’s known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties , suggesting that environmental factors might play a role in the action of this compound.

Propriétés

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7O2S2/c22-25(23,13-5-1-4-12-14(13)19-24-18-12)16-7-10-9-21(20-17-10)11-3-2-6-15-8-11/h1-6,8-9,16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSLYUPMYWVFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2875789.png)

![N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2875792.png)

![3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875795.png)

![3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid](/img/structure/B2875796.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-isopropylacetamide](/img/structure/B2875801.png)